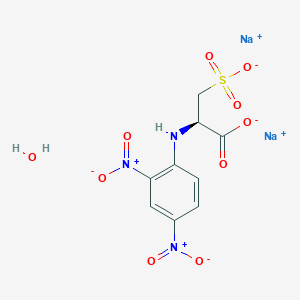
Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate is a chemical compound that is widely used in scientific research. It is a water-soluble salt that is commonly used as a reagent in laboratory experiments. This compound has a variety of applications in different fields of science, including biochemistry, pharmacology, and physiology.
Applications De Recherche Scientifique
Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate has a variety of applications in scientific research. It is commonly used as a reagent in protein assays, such as the Bradford assay and Lowry assay. This compound can also be used as a fluorescent probe to detect the presence of proteins in biological samples. In addition, Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate is used in the study of enzyme kinetics and enzyme inhibition.
Mécanisme D'action
Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate works by binding to proteins, which causes a change in the absorbance or fluorescence of the compound. This change can be measured and used to determine the concentration of the protein in the sample. The mechanism of action of Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate is based on the interaction between the compound and the amino acid residues of the protein.
Effets Biochimiques Et Physiologiques
Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is commonly used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate is that it is a water-soluble salt that can be easily dissolved in aqueous solutions. This makes it a useful reagent for protein assays and other experiments that require water-soluble compounds. Another advantage is that Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate is a non-toxic compound that can be safely used in laboratory experiments.
One of the limitations of Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate is that it is not a specific reagent for protein assays. It can bind to a variety of proteins, which can lead to inaccurate results if the protein of interest is not the only protein present in the sample. Another limitation is that Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate can interfere with other assays, such as the bicinchoninic acid assay, which can lead to inaccurate results.
Orientations Futures
There are several future directions for the use of Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate in scientific research. One direction is the development of more specific protein assays that can accurately measure the concentration of a specific protein in the presence of other proteins. Another direction is the use of Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate in the study of enzyme kinetics and enzyme inhibition. This compound can be used to study the interaction between enzymes and their substrates, as well as the inhibition of enzyme activity by inhibitors. Finally, Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate can be used in the development of new drugs and therapies for the treatment of diseases.
Méthodes De Synthèse
Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate can be synthesized by the reaction of 2,4-dinitroaniline with chloroacetic acid, followed by the addition of sodium hydroxide. The resulting compound is a water-soluble salt that can be purified by recrystallization.
Propriétés
Numéro CAS |
16068-14-7 |
|---|---|
Nom du produit |
Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate |
Formule moléculaire |
C9H9N3Na2O10S |
Poids moléculaire |
397.23 g/mol |
Nom IUPAC |
disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate |
InChI |
InChI=1S/C9H9N3O9S.2Na.H2O/c13-9(14)7(4-22(19,20)21)10-6-2-1-5(11(15)16)3-8(6)12(17)18;;;/h1-3,7,10H,4H2,(H,13,14)(H,19,20,21);;;1H2/q;2*+1;/p-2/t7-;;;/m0.../s1 |
Clé InChI |
MSLSYEHLHPKCOJ-QTPLPEIMSA-L |
SMILES isomérique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



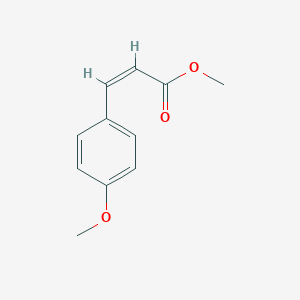
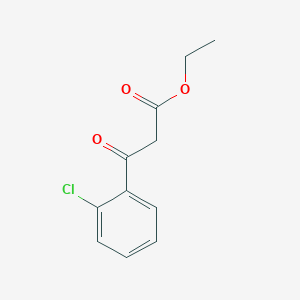
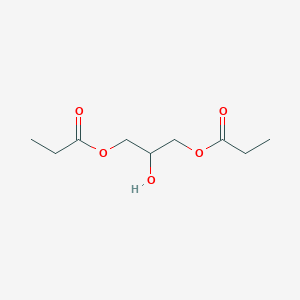
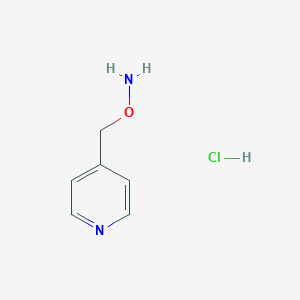
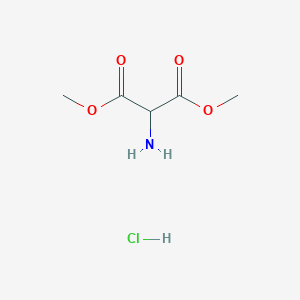
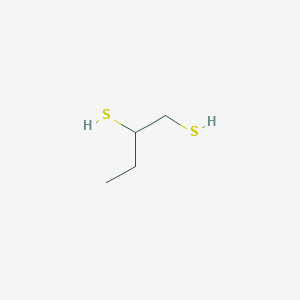

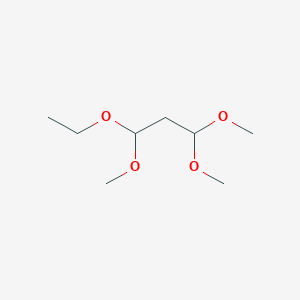
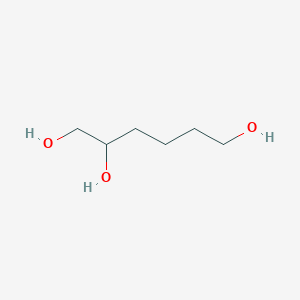
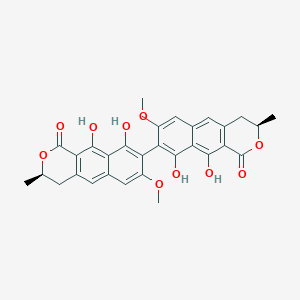
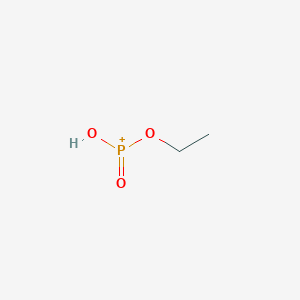
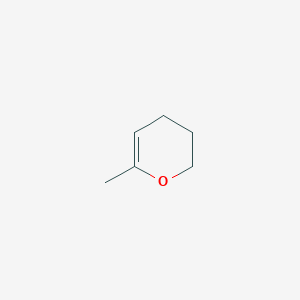
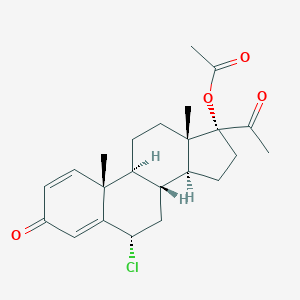
![Spiro[2.5]octan-6-one](/img/structure/B95088.png)